2-Nitro-5-(trifluoromethyl)benzoic acid
Overview
Description
2-Nitro-5-(trifluoromethyl)benzoic acid is a compound useful in organic synthesis . It is a carboxylic acid building block .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. Then, a fluorination reaction is carried out to generate 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: O2NC6H3(CF3)CO2H . The InChI code for this compound is 1S/C8H4F3NO4/c9-8(10,11)6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14) .Chemical Reactions Analysis
This compound can be used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It can also be used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 336.7±42.0 C at 760 mmHg . The compound is solid in form .Scientific Research Applications
Structural Characterization
- Precursors for Antitubercular Compounds : A study on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, highlights its potential in developing new antituberculosis drugs (Richter et al., 2021).
Spectroscopic Characterization
- Isomer Characterization : Research on the crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid provides insights into the structural aspects of nitro trifluoromethyl benzoic acid isomers (Diehl III et al., 2019).
Drug Degradation and By-products
- Degradation of Nitisinone : A study on the degradation processes of nitisinone (NTBC) identifies 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) as a major degradation product, contributing to understanding the stability and degradation pathways of NTBC (Barchańska et al., 2019).
Photoaffinity Labeling Agents
- Modification of Ion Transport : Studies have explored the use of photoaffinity labeling reagents based on 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) structure for investigating chloride ion transport in biological membranes, indicating their utility in biochemical research (Branchini et al., 1995).
Synthesis and Chemical Reactions
- Synthesis of Chromogenic Substrates : The synthesis of chromogenic substrates like 2-nitro-5-[(hexanoyl)-amino]-benzoic acid for determining aliphatic penicillin acylase activity shows the application of nitrobenzoic acids in enzymatic activity assays (Arroyo et al., 2002).
Safety and Hazards
2-Nitro-5-(trifluoromethyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that the compound has a significant impact on the respiratory system .
Biochemical Pathways
It is suggested that the compound may be involved in the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitro-5-(trifluoromethyl)benzoic acid. For instance, the compound should be handled in a well-ventilated place to prevent formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
2-Nitro-5-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can modify enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses to stress, inflammation, and other stimuli. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on cellular function and physiology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of byproducts that may have different biological activities. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and tissue damage in animal studies. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s nitro group can undergo reduction reactions, while the trifluoromethyl group can be involved in oxidative processes. These metabolic transformations can impact the overall biological activity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The lipophilic nature of the trifluoromethyl group enhances the compound’s ability to accumulate in lipid-rich regions, such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biological effects. These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell .
Properties
IUPAC Name |
2-nitro-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-6(12(15)16)5(3-4)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSKCQXWHNDYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856530 | |
Record name | 2-Nitro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214373-54-2 | |
Record name | 2-Nitro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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